
Diethyl 4-hydroxy-3,6-quinolinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Diethyl 4-hydroxy-3,6-quinolinedicarboxylate” is a chemical compound used in scientific research. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular formula of “Diethyl 4-hydroxy-3,6-quinolinedicarboxylate” is C17H20N2O5 . The average mass is 332.351 Da and the monoisotopic mass is 332.137207 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “Diethyl 4-hydroxy-3,6-quinolinedicarboxylate” include a density of 1.3±0.1 g/cm3, boiling point of 500.6±45.0 °C at 760 mmHg, and a flash point of 256.6±28.7 °C . It has 7 H bond acceptors, 2 H bond donors, and 9 freely rotating bonds .Applications De Recherche Scientifique
Synthesis of Heterocycles
4-Hydroxy-2-quinolones are used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles are structures of organic compounds consisting of rings that contain at least one atom that is not carbon (such as sulfur, oxygen or nitrogen), along with carbon atoms.
Pharmaceutical Research
The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . They are used in the synthesis of various drugs due to their biologically and pharmacologically active properties .
Development of Antimalarial Drugs
Quinoline-based compounds have been used in the development of antimalarial drugs . For example, quinines from Cinchona bark have been isolated from natural sources . Quinine and its derivatives have been used to treat nocturnal leg cramps and arthritis, and it has also been used with limited success to treat people who had been infected by prions .
Treatment of Bacterial Infections
Various animals and bacterial species produce compounds of the quinolone class such as those containing 2,4-dihydroxyquinoline (2,4-quinolindiol; DHQ) . These compounds have been used in the treatment of bacterial infections .
Synthesis of Fused Ring Systems
Quinolin-2,4-dione derivatives, which are related to 4-hydroxy-2-quinolones, are used in the synthesis of fused ring systems . These systems are important in the development of various pharmaceutical compounds .
Natural and Synthetic Chemistry
The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry . They are used in various chemical reactions and syntheses, contributing to the development of new compounds and materials .
Mécanisme D'action
Propriétés
IUPAC Name |
diethyl 4-oxo-1H-quinoline-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-3-20-14(18)9-5-6-12-10(7-9)13(17)11(8-16-12)15(19)21-4-2/h5-8H,3-4H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEYNUSEKQNMEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC=C(C2=O)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 4-hydroxy-3,6-quinolinedicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

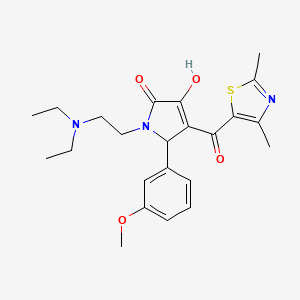
![2-((2,5-dimethylphenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2488563.png)
![Ethyl 5-aminobenzo[d]oxazole-2-carboxylate](/img/structure/B2488565.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 5-bromo-2-chlorobenzoate](/img/structure/B2488571.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2488573.png)
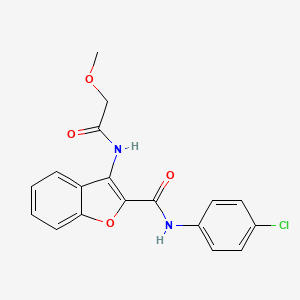
![1-(4-fluorophenyl)-4-morpholino-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2488575.png)
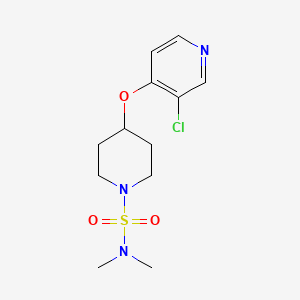
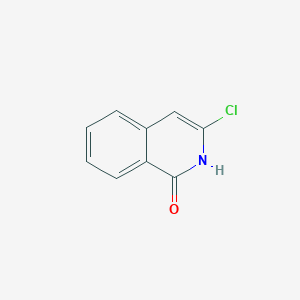

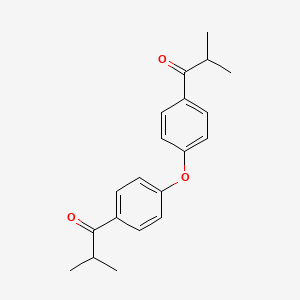

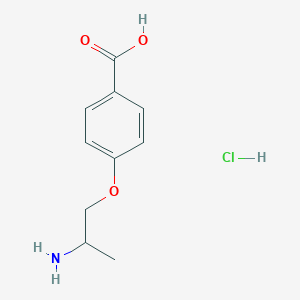
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)quinoline-2-carboxamide](/img/structure/B2488583.png)